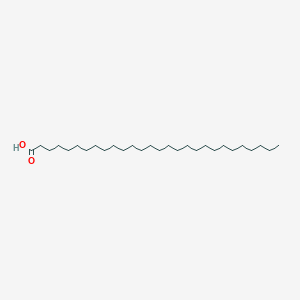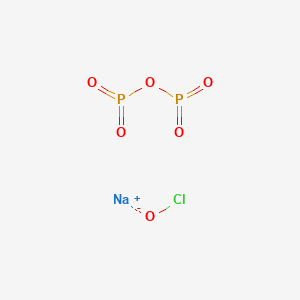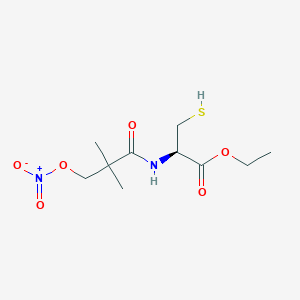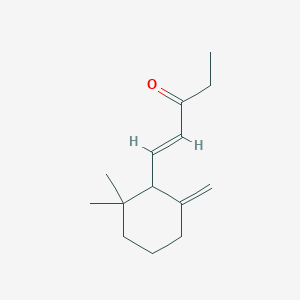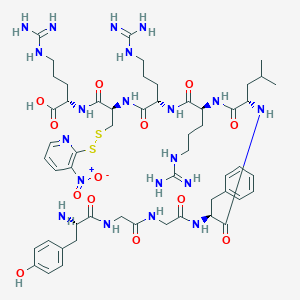
3-Nitro-2-pyridinesulfenyl dynorphin derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of dynorphin, which is a neuropeptide that plays an essential role in the regulation of pain and mood. The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative is not fully understood. However, studies have suggested that the compound acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain and mood. The compound is believed to bind to these receptors and activate them, leading to the reduction of pain and inflammation.
Biochemische Und Physiologische Effekte
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound can effectively reduce pain and inflammation in animal models. The compound has also been found to exhibit anti-depressant properties and can effectively improve mood in animal models. Additionally, the compound has been found to exhibit anti-anxiety properties and can effectively reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its unique properties, which make it a potential candidate for scientific research applications. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative. One of the primary directions is the further investigation of the compound's mechanism of action. This will help to better understand how the compound works and how it can be optimized for specific applications. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans. Finally, the compound's potential applications in the treatment of various diseases such as arthritis and depression need to be further explored.
Conclusion:
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has unique properties that make it a potential candidate for scientific research applications, including pain management, anti-inflammatory, anti-depressant, and anti-anxiety properties. The compound's mechanism of action is not fully understood, and further research is needed to optimize its use for specific applications. Finally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method that involves the reaction of dynorphin with 3-Nitro-2-pyridinesulfenyl chloride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is purified using various techniques such as chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique properties that make it a potential candidate for scientific research applications. One of the primary applications of this compound is in the field of pain management. Studies have shown that the compound has analgesic properties and can effectively reduce pain in animal models. The compound has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
139883-41-3 |
|---|---|
Produktname |
3-Nitro-2-pyridinesulfenyl dynorphin derivative |
Molekularformel |
C54H80N20O13S2 |
Molekulargewicht |
1281.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H80N20O13S2/c1-30(2)24-38(72-48(82)39(26-31-10-4-3-5-11-31)68-43(77)28-66-42(76)27-67-44(78)34(55)25-32-16-18-33(75)19-17-32)47(81)70-35(12-6-21-63-52(56)57)45(79)69-36(13-7-22-64-53(58)59)46(80)73-40(29-88-89-50-41(74(86)87)15-9-20-62-50)49(83)71-37(51(84)85)14-8-23-65-54(60)61/h3-5,9-11,15-20,30,34-40,75H,6-8,12-14,21-29,55H2,1-2H3,(H,66,76)(H,67,78)(H,68,77)(H,69,79)(H,70,81)(H,71,83)(H,72,82)(H,73,80)(H,84,85)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
GUISFAAFGLIARN-OAKHNGAUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyme |
3-nitro-2-pyridinesulfenyl dynorphin derivative |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



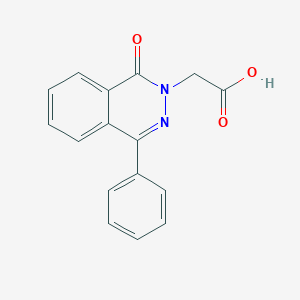
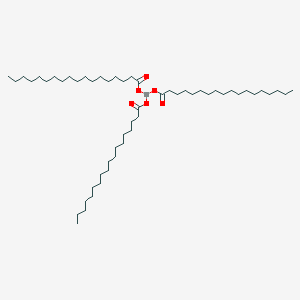
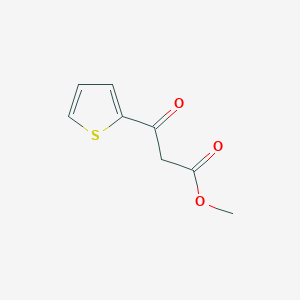
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
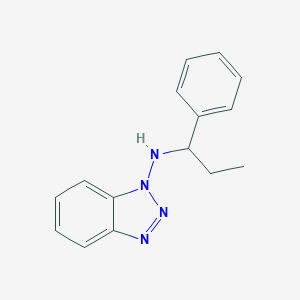
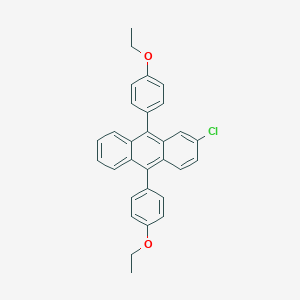
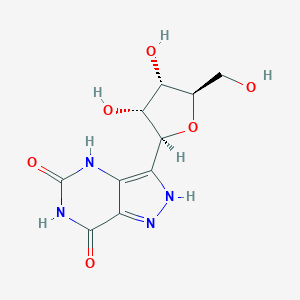
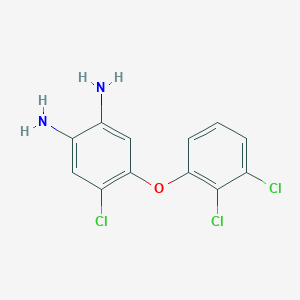
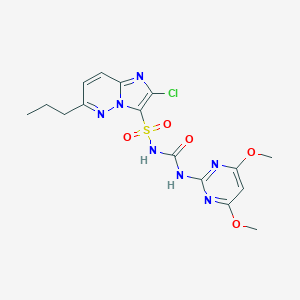
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
